molecular formula C19H15ClN2S B14281091 N'-(2-Chlorophenyl)-N,N-diphenylthiourea CAS No. 135085-78-8

N'-(2-Chlorophenyl)-N,N-diphenylthiourea

Cat. No.: B14281091
CAS No.: 135085-78-8
M. Wt: 338.9 g/mol
InChI Key: LPZSBJMFQLFEND-UHFFFAOYSA-N
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Description

N’-(2-Chlorophenyl)-N,N-diphenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group bonded to a 2-chlorophenyl and two diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-Chlorophenyl)-N,N-diphenylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloroaniline with diphenylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-(2-Chlorophenyl)-N,N-diphenylthiourea may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chlorophenyl)-N,N-diphenylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-(2-Chlorophenyl)-N,N-diphenylthiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(2-Chlorophenyl)-N,N-diphenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diphenylthiourea: Lacks the 2-chlorophenyl group, resulting in different chemical properties and reactivity.

    N-(2-Chlorophenyl)thiourea: Contains only one phenyl group, leading to different biological activities.

    N,N-Diphenylurea: The oxygen atom in place of sulfur changes its chemical behavior and applications.

Uniqueness

N’-(2-Chlorophenyl)-N,N-diphenylthiourea is unique due to the presence of both the 2-chlorophenyl and diphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

135085-78-8

Molecular Formula

C19H15ClN2S

Molecular Weight

338.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-1,1-diphenylthiourea

InChI

InChI=1S/C19H15ClN2S/c20-17-13-7-8-14-18(17)21-19(23)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,23)

InChI Key

LPZSBJMFQLFEND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)NC3=CC=CC=C3Cl

Origin of Product

United States

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